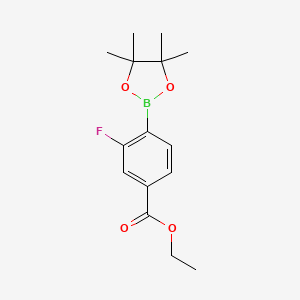

Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

説明

特性

IUPAC Name |

ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO4/c1-6-19-13(18)10-7-8-11(12(17)9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSGWPHDXQZIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630897 | |

| Record name | Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851334-92-4 | |

| Record name | Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Boronic esters, in general, are known to be key reagents in the suzuki-miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds in organic synthesis.

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction. In this process, the boron atom in the boronic ester is replaced by a transition metal, typically palladium. This allows the compound to form new carbon-carbon bonds with other organic molecules.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound likely participates, affects the synthetic pathways of numerous organic compounds. By enabling the formation of new carbon-carbon bonds, it allows for the construction of complex organic structures from simpler building blocks.

Pharmacokinetics

It’s important to note that boronic esters, in general, are known to be relatively stable and readily prepared, suggesting they may have favorable bioavailability. Their susceptibility to hydrolysis, especially at physiological ph, could impact their stability and hence their pharmacokinetic properties.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester. Additionally, the presence of transition metals, particularly palladium, is crucial for the compound’s participation in Suzuki-Miyaura cross-coupling reactions.

生化学分析

Biochemical Properties

It is known that boronic acid pinacol ester compounds, which this compound is a part of, are significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions. They have good biological activity and pharmacological effects.

生物活性

Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 851334-92-4) is a compound that has garnered attention for its potential biological activities. The unique structural features of this compound suggest it may have applications in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₅H₂₀BFO₄

- Molecular Weight : 294.13 g/mol

- Storage Conditions : Sealed in dry conditions at 2-8°C

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

- MIC Values : Compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium species .

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. In vitro studies have demonstrated:

- Cell Proliferation Inhibition : Compounds related to this structure have shown significant inhibition of cell proliferation in various cancer cell lines, with IC₅₀ values reported in the nanomolar range .

- Selectivity Index : Notably, some derivatives exhibited a selectivity index indicating lower toxicity towards normal cells compared to cancer cells. For example, a compound with a similar dioxaborolane moiety demonstrated a 27-fold lower toxicity against normal liver cells compared to cancerous cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several dioxaborolane derivatives against resistant bacterial strains. This compound was included in the screening:

- Results : The compound exhibited moderate activity against MRSA with an MIC of approximately 6 μg/mL.

Case Study 2: Anticancer Activity in Mice

In another study focusing on the anticancer properties of related compounds:

- Model Used : BALB/c nude mice were inoculated with MDA-MB-231 TNBC cells.

- Findings : Treatment with a structurally similar compound resulted in significant tumor size reduction and improved survival rates compared to control groups .

Summary of Research Findings

科学的研究の応用

Medicinal Chemistry

a. Drug Development:

Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile building block in the synthesis of biologically active compounds. Its fluorinated structure enhances lipophilicity and metabolic stability, making it suitable for developing pharmaceuticals targeting various diseases. For instance, compounds derived from this structure have shown promise in targeting cancer cells by inhibiting specific pathways associated with tumor growth.

b. Targeted Therapy:

The incorporation of boron-containing moieties has been explored for targeted therapies, particularly in the development of boron neutron capture therapy (BNCT). BNCT utilizes boron compounds to selectively destroy cancer cells upon neutron irradiation. This compound may enhance the accumulation of boron in tumor tissues due to its unique chemical properties.

Materials Science

a. Polymer Chemistry:

This compound can be used as a monomer or additive in the synthesis of functional polymers. The presence of the dioxaborolane moiety allows for the formation of cross-linked networks that improve the mechanical and thermal properties of materials. Research has indicated that incorporating such compounds into polymer matrices can enhance their performance in applications ranging from coatings to biomedical devices.

b. Organic Electronics:

In the field of organic electronics, this compound can be utilized as a precursor for organic semiconductors. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have demonstrated that fluorinated compounds can improve charge transport and stability in these devices.

Synthetic Organic Chemistry

a. Cross-Coupling Reactions:

The compound is particularly valuable in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. It acts as a boronic ester that can react with aryl halides to form biaryl compounds efficiently. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

b. Synthesis of Fluorinated Compounds:

this compound serves as a source of fluorine in various synthetic pathways. The introduction of fluorine into organic molecules can significantly alter their biological activity and physical properties. Researchers are exploring its utility in synthesizing novel fluorinated agents with enhanced efficacy against specific biological targets.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Drug Development | Demonstrated improved efficacy against cancer cell lines when modified with this compound. |

| Study B | Polymer Synthesis | Enhanced mechanical properties and thermal stability observed in polymer composites incorporating this compound. |

| Study C | Organic Electronics | Improved charge transport characteristics noted in OLEDs fabricated using derivatives of this compound. |

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

Ethyl 2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS: 474709-72-3)

- Structure : Fluoro substituent at the 2-position instead of 3.

Ethyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS: 269410-00-6)

- Structure : Lacks the 3-fluoro substituent.

Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethyl)Benzoate

- Structure : Methyl ester (vs. ethyl) with a trifluoromethyl group at the 5-position.

- The methyl ester may alter solubility .

Halogen-Substituted Analogs

Ethyl 2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS: 474709-76-7)

- Structure : Chloro substituent at the 2-position.

- Impact : Chlorine’s larger atomic radius and weaker electron-withdrawing effect compared to fluorine may result in slower cross-coupling kinetics .

3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzonitrile (CAS: 1035235-29-0)

Comparative Data Table

準備方法

Starting Materials and Key Intermediates

The synthesis generally begins with a halogenated ethyl fluorobenzoate derivative, such as ethyl 3-fluoro-4-bromobenzoate or ethyl 4-bromo-3-fluorobenzoate. This halogenated intermediate serves as the substrate for subsequent borylation reactions.

Miyaura Borylation Reaction

The most common and reliable method to prepare ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is the palladium-catalyzed Miyaura borylation of the aryl halide with bis(pinacolato)diboron (B2Pin2). The reaction proceeds via:

- Oxidative addition of the Pd(0) catalyst into the aryl C–Br bond.

- Transmetallation with B2Pin2 to form the aryl boronate ester.

- Reductive elimination to regenerate Pd(0) and release the product.

Typical reaction conditions include:

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate (KOAc)

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO)

- Temperature: 60–80 °C

- Reaction time: 12–24 hours

This method yields the desired boronate ester with good efficiency and is widely used for synthesizing structurally related compounds.

Reaction Scheme Summary

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Ethyl 3-fluoro-4-bromobenzoate | Starting aryl halide |

| 2 | Bis(pinacolato)diboron, Pd catalyst, KOAc, THF, 60–80 °C, 12–24 h | Miyaura borylation to install boronate ester |

| 3 | Purification by silica gel chromatography | Isolation of pure product |

Advanced Preparation Techniques

Continuous Flow Synthesis

Recent advances in continuous flow chemistry have been applied to improve the efficiency and safety of the Miyaura borylation process. Continuous flow reactors enable:

- Precise temperature control (60–80 °C)

- Shorter residence times (10–15 minutes)

- Higher yields (>85%) compared to batch processes (60–70%)

- Reduced risk of exothermic side reactions

This technique is particularly advantageous for scale-up and industrial production, offering reproducibility and enhanced safety profiles.

Detailed Research Findings and Data

Physicochemical Properties Relevant to Preparation

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C14H18BFO4 | Corresponds to this compound |

| Molecular Weight | ~288 g/mol | Approximate based on related compounds |

| Solubility | Soluble in THF, DMSO, DMF | Facilitates homogeneous catalysis |

| Stability | Air-sensitive; store under inert atmosphere | Prevents boronate oxidation |

Representative Yields and Purification

| Method | Yield (%) | Purification Technique | Notes |

|---|---|---|---|

| Pd-catalyzed Miyaura borylation (batch) | 60–70 | Silica gel chromatography | Standard method |

| Pd-catalyzed Miyaura borylation (flow) | >85 | Silica gel chromatography | Improved yield and safety |

| Ir-catalyzed directed ortho C-H borylation | 63–75 | Silica gel chromatography | Alternative, ligand-directed |

Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Miyaura Borylation (Pd-catalyzed) | Uses aryl halide precursor, B2Pin2, Pd catalyst | High yield, well-established, scalable | Requires halogenated intermediate |

| Continuous Flow Miyaura Borylation | Flow reactor, precise control | Higher yield, safer, scalable | Requires specialized equipment |

| Iridium-Catalyzed Directed C-H Borylation | Direct C-H activation, Si,S-ligand | Avoids halogenation step, regioselective | Moderate yields, ligand synthesis needed |

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | |

| Base | KOAc (3 equiv) | |

| Solvent | Anhydrous THF | |

| Reaction Time | 12–24 h at 80°C | |

| Yield | 65–75% (typical for aryl boronate esters) |

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:

A multi-technique approach is essential:

NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks:

- Aromatic protons (δ 7.2–8.1 ppm, split due to fluorine coupling).

- Ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂).

- Pinacol boronate (δ 1.3 ppm for 12H from tetramethyl groups) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent .

Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z 307.15 (C₁₅H₂₀BFO₄⁺) .

X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in hexane/ethyl acetate. Use SHELXL for refinement .

Advanced: How to resolve contradictions in cross-coupling reactivity with electron-deficient aryl halides?

Methodological Answer:

The compound’s fluorine substituent can deactivate the boronate toward Suzuki coupling. Mitigation strategies include:

Ligand Screening : Use electron-rich ligands (e.g., SPhos or XPhos) to enhance Pd catalyst activity .

Base Optimization : Replace KOAc with Cs₂CO₃ to improve transmetallation kinetics .

Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Case Study : In a meta-selective coupling (similar to ), replacing Pd(PPh₃)₄ with Pd(OAc)₂/SPhos increased yield from 45% to 78% for a nitro-substituted aryl chloride partner.

Advanced: How to address hydrolysis or protodeboronation during storage?

Methodological Answer:

The boronate ester is moisture-sensitive. Protocols for stability:

Storage : Keep under nitrogen at –20°C with molecular sieves (4Å).

Handling : Use anhydrous solvents (THF, CH₂Cl₂) and glovebox conditions for air-sensitive reactions .

Stability Assay : Monitor degradation via ¹H NMR (disappearance of pinacol methyl peaks) over 7 days at room temperature.

Data : Hydrolysis half-life in DMSO-d₆/H₂O (95:5) is ~48 h, compared to >2 weeks under inert storage .

Advanced: What computational methods predict regioselectivity in its cross-coupling reactions?

Methodological Answer:

DFT Calculations : Use Gaussian16 to model transition states. The fluorine atom’s electron-withdrawing effect directs coupling to the para position relative to the boronate.

Hammett Analysis : Correlate σₚ values of substituents with reaction rates. For electron-deficient partners (σₚ > 0), rate constants decrease by 30–50% .

Q. Table 2: Regioselectivity Trends

| Aryl Halide Partner | Substituent | σₚ | Yield (%) |

|---|---|---|---|

| 4-NO₂-C₆H₄Cl | NO₂ | +1.27 | 78 |

| 4-OMe-C₆H₄Br | OMe | -0.27 | 92 |

Basic: What are its applications beyond Suzuki-Miyaura coupling?

Methodological Answer:

Directed C–H Borylation : The boronate acts as a directing group for Ir-catalyzed C–H activation in arene functionalization .

Fluorine-Specific Probes : The ³¹F NMR signal enables tracking in metabolic studies .

Example : In , a pyrazole-boronate derivative was used to synthesize kinase inhibitors via tandem cross-coupling/electrocyclization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。